Apixaban PG Ester-II
CAS No.:
Cat. No.: VC17989359
Molecular Formula: C28H30N4O6
Molecular Weight: 518.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H30N4O6 |
|---|---|
| Molecular Weight | 518.6 g/mol |
| IUPAC Name | 1-hydroxypropan-2-yl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C28H30N4O6/c1-18(17-33)38-28(36)25-23-14-16-31(20-8-6-19(7-9-20)30-15-4-3-5-24(30)34)27(35)26(23)32(29-25)21-10-12-22(37-2)13-11-21/h6-13,18,33H,3-5,14-17H2,1-2H3 |
| Standard InChI Key | DWFNOJQORWEWLG-UHFFFAOYSA-N |
| Canonical SMILES | CC(CO)OC(=O)C1=NN(C2=C1CCN(C2=O)C3=CC=C(C=C3)N4CCCCC4=O)C5=CC=C(C=C5)OC |
Introduction
Chemical Identity and Structural Features of Apixaban PG Ester-II
Nomenclature and Isomeric Forms
Apixaban PG Ester-II belongs to a class of glycol ester derivatives formed during the transesterification of Apixaban ethyl ester. The "PG" designation refers to propylene glycol (1,2-propanediol), which reacts with the ethyl ester group of Apixaban to form a hemisolvate structure. The compound exists as two isomeric forms due to the asymmetric substitution pattern of the propylene glycol moiety .
-
Isomer A: Characterized by the glycol ester group attached to the R-configuration of the propylene glycol chain.
-
Isomer B: Features the ester group on the S-configuration, representing the predominant form under standard synthetic conditions .
Synthetic Pathways and Reaction Mechanisms
Isomerization and Kinetic Control
The ratio of Isomer A to Isomer B is influenced by reaction kinetics and solvent polarity. Studies using NMR spectroscopy have demonstrated that Isomer B forms preferentially due to steric and electronic factors favoring the S-configuration during esterification .
| Column | Mobile Phase | Retention Time |
|---|---|---|
| C18 (250 × 4.6 mm) | Acetonitrile:Buffer (pH 3.0) | 12.7 min |
Regulatory Considerations
As a process-related impurity, Apixaban PG Ester-II is monitored according to ICH Q3A guidelines, with a permissible limit of ≤0.15% in the final drug substance . Its presence above threshold levels may indicate incomplete amidation or side reactions during synthesis.
Role in the Industrial Synthesis of Apixaban
Amidation to Apixaban
Apixaban PG Ester-II undergoes ammonolysis in aqueous ammonia to yield the final active pharmaceutical ingredient (API). This step benefits from the enhanced reactivity of the glycol ester compared to conventional ethyl esters, reducing reaction times from 12–24 hours to 3–4 hours .
Comparative reaction kinetics:
| Ester Type | Temperature | Time (h) | Conversion (%) |
|---|---|---|---|
| Ethyl ester | 120°C | 24 | 76 |
| PG Ester-II | 90°C | 3 | 99.0 |
The free hydroxyl group in PG Ester-II is hypothesized to facilitate anchimeric assistance, stabilizing the tetrahedral intermediate during ammonolysis .
Solid Form Control
Crystallization of Apixaban from glycol solvents (e.g., 1,2-propanediol) preferentially yields Form N-1, the thermodynamically stable polymorph. PG Ester-II acts as a templating agent during this process, ensuring consistent crystal habit and particle size distribution .
Stability and Degradation Pathways
Hydrolytic Degradation
Under acidic or alkaline conditions, Apixaban PG Ester-II undergoes hydrolysis to form Apixaban and propylene glycol. Accelerated stability studies (40°C/75% RH) show <2% degradation over 6 months when stored in airtight containers .
Oxidative Susceptibility
The thiophene moiety renders the compound susceptible to oxidation, necessitating the use of antioxidant additives (e.g., BHT) during storage .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume